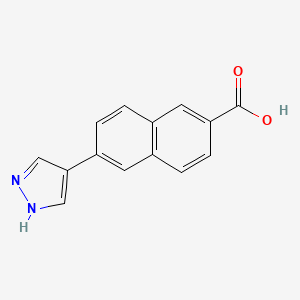
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the naphthalene moiety. One common method is the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . This is followed by a coupling reaction with a naphthalene derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and environmentally friendly procedures. Techniques such as microwave-assisted reactions and the use of heterogeneous catalysts like Amberlyst-70 have been reported to enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or naphthalene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the naphthalene or pyrazole rings .
科学的研究の応用
作用機序
The mechanism of action of 6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
1H-Pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the naphthalene moiety.
Naphthalene-2-carboxylic acid: Contains the naphthalene ring but lacks the pyrazole moiety.
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: A similar pyrazole derivative with different substituents.
Uniqueness
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid is unique due to the combination of the pyrazole and naphthalene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .
特性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
6-(1H-pyrazol-4-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-4-3-9-5-11(2-1-10(9)6-12)13-7-15-16-8-13/h1-8H,(H,15,16)(H,17,18) |
InChIキー |
CDUYSTDCVVVPCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


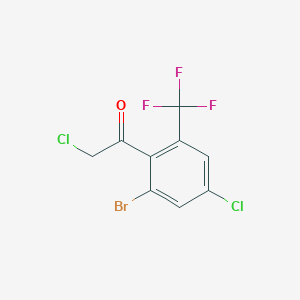

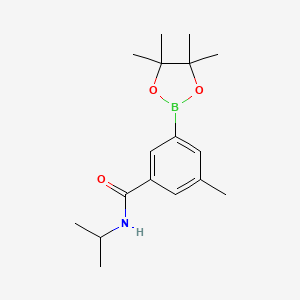
![3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B15340241.png)
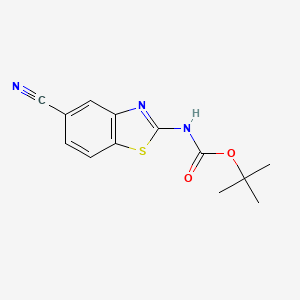
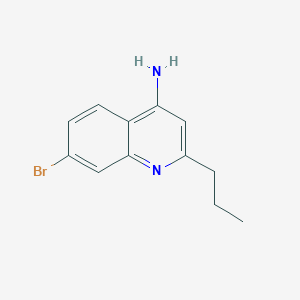

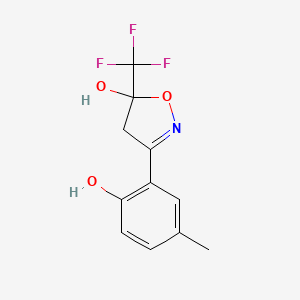
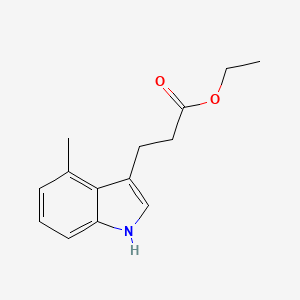
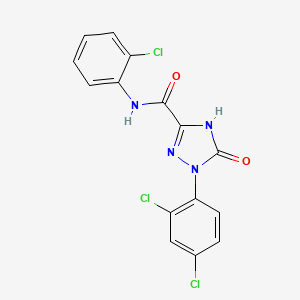
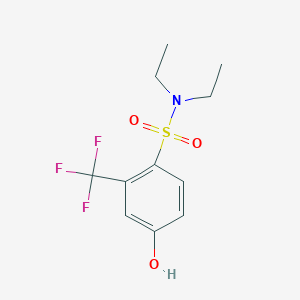
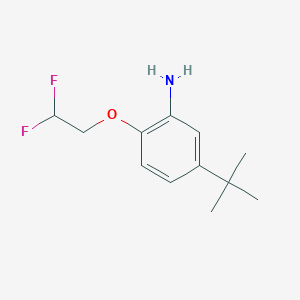
![2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid](/img/structure/B15340303.png)

